molecular formula C8H14ClNO3 B14712476 Ethyl(2-chloroethyl)propanoylcarbamate CAS No. 13670-26-3

Ethyl(2-chloroethyl)propanoylcarbamate

Cat. No.: B14712476
CAS No.: 13670-26-3
M. Wt: 207.65 g/mol
InChI Key: AAYIGPHEBPHEIF-UHFFFAOYSA-N
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Description

Ethyl(2-chloroethyl)propanoylcarbamate is an organic compound with a unique structure that combines elements of carbamates and chlorinated hydrocarbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-chloroethyl)propanoylcarbamate typically involves the reaction of 2-chloroethylamine with ethyl propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

2-chloroethylamine+ethyl propanoyl chlorideThis compound+HCl\text{2-chloroethylamine} + \text{ethyl propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-chloroethylamine+ethyl propanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-chloroethyl)propanoylcarbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chloroethylamine and ethyl propanoate.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or primary amines can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic substitution: Products such as 2-hydroxyethylcarbamate or substituted carbamates.

    Hydrolysis: 2-chloroethylamine and ethyl propanoate.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Ethyl(2-chloroethyl)propanoylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl(2-chloroethyl)propanoylcarbamate involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl chloroacetate
  • 2-chloroethyl carbamate
  • Propanoyl chloride derivatives

Uniqueness

Ethyl(2-chloroethyl)propanoylcarbamate is unique due to its combination of a carbamate group with a chlorinated ethyl chain This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds

Properties

CAS No.

13670-26-3

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

ethyl N-(2-chloroethyl)-N-propanoylcarbamate

InChI

InChI=1S/C8H14ClNO3/c1-3-7(11)10(6-5-9)8(12)13-4-2/h3-6H2,1-2H3

InChI Key

AAYIGPHEBPHEIF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCCl)C(=O)OCC

Origin of Product

United States

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